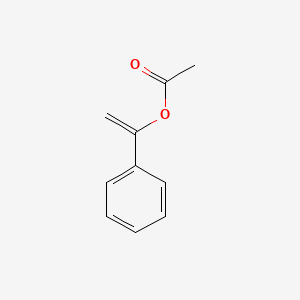

1-Phenylethenyl acetate

Description

Significance in Contemporary Organic Synthesis and Transformation Chemistry

1-Phenylethenyl acetate (B1210297) serves as a valuable precursor in a variety of chemical transformations, enabling the synthesis of more complex molecular structures. Its significance lies in its ability to act as a stable, isolable equivalent of the enolate of acetophenone (B1666503), allowing for controlled reactions at the α-carbon.

One notable transformation is the rhodium-catalyzed cine-substitution. In this reaction, 1-phenylethenyl acetate reacts with arylboronic acids in the presence of a rhodium catalyst, surprisingly leading to the formation of 1,2-diarylethanones instead of the expected 1,1-diarylethenes. doi.org This unusual regioselectivity, where the incoming aryl group attaches to the β-carbon of the enol acetate, is achieved when the reaction is conducted without a phosphine (B1218219) ligand, with a diene ligand like 1,5-cyclooctadiene (B75094) (cod) promoting the cine-substitution pathway. doi.org

Table 1: Rhodium-Catalyzed cine-Substitution of this compound with Phenylboronic Acid doi.org

| Entry | Catalyst System | Yield of 1,2-diphenylethanone (cine product) | Yield of 1,1-diphenylethene (ipso product) |

|---|---|---|---|

| 1 | [{RhCl(cod)}₂]/dppb | 0% | >99% |

| 2 | [{RhCl(cod)}₂] | 71% | 1% |

Recent advancements in photoredox catalysis have also utilized enol acetates, including aromatic variants, for the synthesis of α-aryl ketones. d-nb.info This method employs visible light and a photocatalyst to generate aryl radicals from aryl diazonium salts, which then add to the enol acetate double bond. d-nb.info This approach is valued for its mild reaction conditions, proceeding at room temperature without the need for strong bases or toxic metal enolates. d-nb.info

Furthermore, electrochemical methods have been developed for the hydrocarboxylation of enol acetates like this compound using carbon dioxide (CO₂). This process yields β-acetoxycarboxylic acids, which are valuable building blocks in organic synthesis. The electrochemical approach provides an alternative to traditional methods and contributes to the growing field of electrosynthesis for creating valuable chemical products. scielo.bracs.org

General Overview of Enol Acetate Class and Research Trends

Enol acetates belong to a class of organic compounds characterized by an acetate group attached to a vinylic carbon. nih.gov They are essentially the enol forms of ketones and aldehydes that have been "trapped" by an acetyl group. youtube.com This structural feature makes them versatile intermediates in organic synthesis. wikipedia.org

A primary application of enol acetates is their role as enolate precursors. researchgate.net Upon treatment with specific reagents, they can generate enolates in a controlled manner, which can then participate as nucleophiles in a wide range of carbon-carbon bond-forming reactions. colab.ws They are also widely employed in transesterification reactions, particularly for the kinetic resolution of racemic alcohols to produce chiral alcohols and acetates with high enantiomeric excess, often catalyzed by enzymes like lipases. mdpi.comtu-clausthal.de Additionally, enol acetates can function as protecting groups for carbonyl compounds. d-nb.info

Current research trends are exploring the use of enol acetates in novel catalytic systems. Photoredox catalysis, for instance, has enabled the α-arylation and α-sulfonylamination of ketones via their enol acetate derivatives under mild, visible-light-promoted conditions. d-nb.infocolab.ws Electrosynthesis is another emerging area, with studies demonstrating the direct functionalization of enol acetates to create valuable products like α-sulfenylated ketones and β-oxycarboxylic acids. scielo.br These trends highlight a move towards more sustainable and efficient synthetic methods. acs.org

Historical Development of Synthetic Approaches to Phenylethenyl Architectures

The construction of the phenylethenyl motif, a phenyl group attached to a vinyl group, is a fundamental transformation in organic synthesis, and several powerful, palladium-catalyzed cross-coupling reactions have been developed for this purpose.

The Heck reaction , first reported independently by Tsutomu Mizoroki and Richard F. Heck in the early 1970s, involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com The initial work by Mizoroki described the coupling of iodobenzene (B50100) with styrene (B11656). wikipedia.org Heck's subsequent contributions, including the use of palladium acetate and phosphine ligands, broadened the reaction's scope and utility, leading to his share of the 2010 Nobel Prize in Chemistry. wikipedia.org This reaction was a pioneering example of a carbon-carbon bond formation proceeding through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The Sonogashira coupling , developed by Kenkichi Sonogashira and his colleagues in 1975, provides a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgscirp.org A key innovation of the Sonogashira reaction was the use of a copper(I) co-catalyst alongside the palladium catalyst, which allowed the reaction to proceed under much milder conditions than previously possible. wikipedia.orgnih.gov This method is extensively used for synthesizing phenylethynyl compounds, which can subsequently be reduced to form phenylethenyl structures. researchgate.net The reaction's utility is vast, finding applications in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org

The Buchwald-Hartwig amination , established through the work of Stephen L. Buchwald and John F. Hartwig in the mid-1994s, is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines. youtube.comwikipedia.org While its primary use is for C-N bond formation, its principles and the development of sophisticated phosphine ligands (such as XPhos and SPhos) have significantly influenced the broader field of cross-coupling, including reactions that form the phenylethenyl C-C bond. youtube.combeilstein-journals.org The development of these catalyst systems has allowed for milder reaction conditions and a greatly expanded substrate scope, revolutionizing the synthesis of aryl-substituted compounds. wikipedia.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

2206-94-2 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

1-phenylethenyl acetate |

InChI |

InChI=1S/C10H10O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-7H,1H2,2H3 |

InChI Key |

HWCUCNKPBMGSSC-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(=C)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)OC(=C)C1=CC=CC=C1 |

Other CAS No. |

2206-94-2 |

Origin of Product |

United States |

Mechanistic Studies and Reaction Pathways of 1 Phenylethenyl Acetate

Investigations of Reaction Intermediates

The transformations involving 1-phenylethenyl acetate (B1210297) proceed through various reactive intermediates, the nature of which dictates the final product. Understanding these intermediates is crucial for controlling reaction outcomes.

Radical intermediates play a significant role in certain transformations of enol acetates like 1-phenylethenyl acetate. While direct studies on radical reactions of this compound are not extensively detailed in the provided results, the behavior of related structures, such as phenylacetylenes and other vinyl compounds, provides valuable insights.

Organic radicals are typically electron-deficient species, but their reactivity can range from electrophilic to nucleophilic. nih.gov This "philicity" is a key factor in predicting how a radical will interact with other molecules. nih.gov The generation of alkyl radicals, for instance, can be achieved through various photochemical methods, including the fragmentation of radical ions formed via photoredox catalysis. acs.org These radicals can then participate in reactions such as addition to double bonds. acs.org

In the context of similar structures, the phenylethynyl radical, a more stable counterpart to the ethynyl (B1212043) radical, has been studied in gas-phase reactions. acs.org For example, its reaction with allene (B1206475) and methylacetylene leads to various products through an addition-elimination pathway. acs.org Such studies on related alkynyl radicals highlight the potential for radical-mediated pathways in the reactions of unsaturated phenyl compounds.

Furthermore, metalloradical catalysis has emerged as a powerful tool for controlling radical reactions. nih.gov For instance, cobalt(II)-based metalloradical systems can activate α-alkynyldiazomethanes to form α-metalloradical intermediates, which then undergo stereoselective cyclopropanation with alkenes. nih.gov This demonstrates the potential for metal-catalyzed radical pathways involving acetylenic precursors, which are structurally related to this compound.

This compound can participate in reactions involving both electrophilic and nucleophilic pathways, a common characteristic in organic chemistry where electron-rich species (nucleophiles) react with electron-poor species (electrophiles). masterorganicchemistry.com

Nucleophilic Pathways:

In many reactions, the double bond of this compound can act as a nucleophile, attacking an electrophilic center. This is a fundamental reaction type for alkenes. For instance, in palladium-catalyzed cross-coupling reactions, an aryl halide can act as the electrophilic partner. smolecule.com The reaction proceeds through steps like oxidative addition, transmetalation, and reductive elimination. smolecule.com Similarly, copper-catalyzed cross-coupling reactions involve the oxidative addition of the copper catalyst to a carbon-halogen bond, followed by reaction with a nucleophile. smolecule.com

Computational studies on the aminolysis of phenyl acetate, a related ester, show that the reaction can proceed through a stepwise mechanism involving nucleophilic attack as the rate-determining step. researchgate.net The stability of the leaving group plays a crucial role in the reaction energetics. researchgate.net

Electrophilic Pathways:

Conversely, the acetylenic carbon in related compounds like phenylacetylene (B144264) can be activated by a metal center, creating an electrophilic alkyne complex that is susceptible to nucleophilic attack. smolecule.com This activation is a key step in many cycloaddition reactions. Gold-catalyzed reactions, for example, often involve the activation of C-C multiple bonds, making them electrophilic and prone to attack by nucleophiles like alcohols, phenols, or arenes. beilstein-journals.org

In the context of cyclization reactions, N-alkyne substituted pyrrole (B145914) esters can undergo electrophilic cyclization when treated with iodine, leading to iodinated products. metu.edu.tr This highlights how the alkyne moiety, structurally similar to the vinyl group in this compound, can be rendered electrophilic.

Detailed Kinetic and Thermodynamic Analyses of Reactions

The kinetics and thermodynamics of reactions involving esters and related unsaturated compounds have been investigated to understand reaction rates, equilibria, and energy profiles.

Kinetic studies of the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, for example, have shown that the reaction rate increases with temperature, while the equilibrium yield is less affected. mdpi.com Such studies often employ kinetic models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model to describe the reaction mechanism, which in this case indicated a surface reaction-controlled process with an apparent activation energy of 62.0 ± 0.2 kJ/mol. mdpi.com

Thermodynamic parameters such as the standard enthalpy (ΔrHθ), standard Gibbs free energy (ΔrGθ), and standard entropy (ΔrSθ) can be determined from the temperature dependence of the reaction equilibrium constant. mdpi.com For the aforementioned esterification, the standard enthalpy was found to be -11.97 ± 0.29 kJ/mol, indicating an exothermic reaction. mdpi.com

Single-molecule force spectroscopy is a technique that provides detailed kinetic and thermodynamic information about biomolecular interactions at the single-molecule level. nih.gov By measuring the force required to rupture a bond as a function of the loading rate, parameters like the activation free energy and dissociation rate constant can be estimated. nih.gov

In the context of radical reactions, the reaction of the OH radical with phenylacetylene was found to be very fast and independent of pressure and temperature under the studied conditions, suggesting the formation of a short-lived intermediate. researchgate.net

The table below presents thermodynamic data for the esterification of 1-methoxy-2-propanol and acetic acid, which serves as an illustrative example of the types of parameters determined in such analyses.

| Parameter | Value (based on activity) | Value (based on mole fraction) |

| ΔrHθ (kJ/mol) | -11.97 ± 0.29 | -6.73 ± 0.36 |

| ΔrSθ (J/(mol·K)) | -24.31 ± 0.83 | -14.63 ± 1.04 |

| Data from the esterification of 1-methoxy-2-propanol and acetic acid. mdpi.com |

Stereochemical and Regiochemical Control in Synthesis

Controlling the stereochemistry and regiochemistry of reactions is a central challenge in organic synthesis. For reactions involving this compound and related compounds, these aspects are crucial for obtaining the desired products with high selectivity.

Stereochemical Control:

Stereocontrolled synthesis aims to produce a specific stereoisomer of a product. Enantioselective cross-coupling reactions, for instance, are designed to create chiral molecules with a high enantiomeric excess. nih.gov This can be achieved through kinetic resolution, where one enantiomer of a chiral reagent reacts faster than the other, or by using chiral catalysts that direct the reaction towards a specific stereochemical outcome. nih.gov In the synthesis of alkynyl cyclopropanes, for example, a chiral amidoporphyrin ligand on a cobalt catalyst allows for high diastereoselectivity and enantioselectivity. nih.gov

Regiochemical Control:

Regiochemical control refers to the selective formation of one constitutional isomer over another. In the functionalization of alkynes, the regioselectivity of the addition of groups across the triple bond is a key consideration. acs.org For ynamides (nitrogen-substituted alkynes), the two acetylenic carbons are electronically distinct, which can lead to straightforward regio- and stereoselective difunctionalization. acs.org However, achieving "umpolung" difunctionalization, where the normal reactivity pattern is reversed, remains a challenge. acs.org

In the synthesis of furans, regiochemical control has been a significant challenge in the reactions of propargyl acetates. oup.com Similarly, in gold-catalyzed cycloadditions, the regiochemistry of the product can often be controlled by the choice of ligand on the gold catalyst. beilstein-journals.org

The following table provides examples of how reaction conditions can be tuned to control the outcome of a reaction, in this case, the synthesis of (Z)-3-methyleneisoindoline-1-ones.

| Entry | Cu Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI | d-mannose (L1) | K2CO3 | DMF | 120 | 62 |

| 2 | CuI | d-glucose (L2) | K2CO3 | DMF | 120 | 65 |

| 3 | CuI | d-xylose (L3) | K2CO3 | DMF | 120 | 63 |

| 4 | CuCl | d-glucosamine (L6) | K2CO3 | DMF | 120 | 70 |

| 5 | CuOAc | d-glucosamine (L6) | K2CO3 | DMF | 120 | 68 |

| Adapted from a study on the synthesis of (Z)-3-methyleneisoindoline-1-ones, illustrating the effect of different copper sources and ligands on the reaction yield. acs.org |

The Role of this compound as a Synthetic Equivalent (e.g., Acetylene (B1199291) Surrogate)

In organic synthesis, a "synthetic equivalent" is a reagent that can be used to carry out a specific transformation that might be difficult or impossible to achieve with the target functional group itself. Alkynes, for example, can serve as synthetic equivalents for ketones and aldehydes. nih.gov

This compound can be considered a synthetic equivalent in certain contexts, particularly as a surrogate for acetylene or phenylacetylene. The use of acetylene surrogates is common in reactions like the Sonogashira coupling, where handling gaseous acetylene can be hazardous and inconvenient. researchgate.net Reagents like 1-ethynyl-cyclohexanol can serve as an efficient source of acetylene for the synthesis of diarylacetylenes. researchgate.net

In a similar vein, vinyl ethers have been used as acetylene surrogates in the synthesis of pyrazoles. researchgate.net The reaction proceeds through a 1,3-dipolar cycloaddition followed by the elimination of an alcohol. researchgate.net Given that this compound is a vinyl ester, it has the potential to act as a surrogate for phenylacetylene in certain transformations, where the enol acetate functionality can be manipulated to reveal the alkyne or a related reactive group.

Furthermore, the concept of using non-carbonyl precursors like alkynes to generate carbonyl functionalities provides another example of synthetic equivalence. nih.gov The alkyne moiety can act as a protecting group for a carbonyl group, as it is generally less polar and less electrophilic. nih.gov This allows for a wider range of reaction conditions to be employed during a synthesis. nih.gov

Catalysis in Synthetic Transformations Involving 1 Phenylethenyl Acetate

Homogeneous Transition Metal Catalysis

Homogeneous transition metal catalysis provides powerful tools for carbon-carbon and carbon-heteroatom bond formation, with 1-phenylethenyl acetate (B1210297) serving as a competent coupling partner in various reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in reactions involving enol acetates like 1-phenylethenyl acetate is well-established. The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a primary example. taylorandfrancis.comwikipedia.org This reaction typically follows a Pd(0)/Pd(II) catalytic cycle to form a substituted alkene. wikipedia.org In the context of this compound, palladium catalysts facilitate the formation of new C-C bonds at the vinyl position.

Research has shown that palladium(II) acetate is a common catalyst precursor for these transformations. beilstein-journals.org For instance, the Heck reaction between aryl halides and styrenes can be catalyzed by palladium acetate to afford substituted phenylethenyl compounds. taylorandfrancis.com The efficiency and outcome of these reactions are highly dependent on the choice of ligands, base, and solvent. Ligands such as triarylphosphines are often required, especially when using organic bromides as substrates. taylorandfrancis.com

Beyond the Heck reaction, palladium catalysts are also employed in other cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, can be used to synthesize derivatives of this compound. For example, the coupling of 4-chloro-2-bromoaniline with styrylboronic acid can be achieved using palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) as the catalyst. Similarly, the Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, can be catalyzed by various palladium complexes, including palladium(II) acetate and PdCl₂(PPh₃)₂, to produce phenylethynyl derivatives. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Reactions

| Reaction Type | Reactants | Catalyst System | Base/Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|---|

| Heck Reaction | 4-Chloro-2-iodoaniline, Styrene (B11656) | Pd(OAc)₂, P(o-Tol)₃ | Et₃N / DMF | 100–120°C, 6–12 h | Substituted (1-phenylethenyl)benzenamine | |

| Suzuki Coupling | 4-Chloro-2-bromoaniline, Styrylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ | Na₂CO₃ / THF/H₂O | 80–100°C, 12–24 h | Substituted (1-phenylethenyl)benzenamine | |

| Sonogashira Coupling | Iodobenzene (B50100), Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ | - / Ionic Liquid | 55°C, 40 min | Diphenylacetylene | beilstein-journals.org |

| Heck Coupling | Vinylporphyrin, Iodobenzene | Pd(OAc)₂, PPh₃ | K₂CO₃ / DMF/Toluene | 105°C, 48 h | 5-(1-Phenylethenyl)-triphenylporphyrin | researchgate.net |

Copper-based catalysts offer a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. While often used as a co-catalyst in palladium-mediated reactions like the Sonogashira coupling, copper can also act as the primary catalyst. beilstein-journals.org Copper(I) iodide (CuI) is a frequently used catalyst in these contexts. mdpi.com

Microwave-assisted copper-catalyzed reactions have gained traction due to their efficiency and reduced reaction times. mdpi.com For example, the Suzuki-type cross-coupling of alkynyl bromides with boronic acid derivatives can be catalyzed by CuI under microwave irradiation to furnish 1,2-diarylacetylenes in high yields. mdpi.com Copper(II) acetate [Cu(OAc)₂] has also been utilized, particularly in the form of nanoparticles, to catalyze reactions such as azide-alkyne cycloadditions under microwave conditions. mdpi.com In some instances, replacing CuI with copper(I) acetate (CuOAc) in palladium-copper catalyzed cross-coupling reactions of alkynylsilanes has yielded the desired coupled products, supporting the role of copper acetate species in the catalytic cycle. psu.edu

Table 2: Examples of Copper-Catalyzed Reactions

| Reaction Type | Reactants | Catalyst System | Base/Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|---|

| Suzuki-type Coupling | Alkynyl bromides, Boronic acids | CuI (10 mol%) | K₃PO₄ / Ethanol | 130°C, 15 min (Microwave) | 1,2-Diarylacetylenes | mdpi.com |

| Azide-Alkyne Cycloaddition | Azides, Alkynes | Cu(OAc)₂ NPs (5 mol%) | - / Hydrazine | 100°C, 2 min (Microwave) | 2-Amino-1H-imidazole/triazole conjugates | mdpi.com |

| N-Arylation | Phenylurea, Aryl halides | Cu₂O (20 mol%) | - / Solvent-free | Microwave | Diphenylurea derivatives | mdpi.com |

| Sonogashira Coupling | Aryl Halides, Terminal Alkynes | Pd/CuO NPs (2 mol%) | K₂CO₃ / EtOH/H₂O | 150°C, 10 min (Microwave) | Substituted Alkynes | mdpi.com |

Rhodium (Rh): Rhodium catalysts are particularly effective in asymmetric hydrogenations and C-H functionalization reactions. nih.govacs.org For instance, rhodium-diphosphine catalysts have been screened for the asymmetric hydrogenation of 1,1-diarylethenes. nih.gov Rhodium(I)-catalyzed 1,5-substitution reactions of enyne acetates with organoboronic acids proceed through the regioselective cis-1,2-addition of an in-situ generated phenylrhodium(I) species across the carbon-carbon triple bond. scispace.com This process is often directed by the coordination of rhodium to both the alkyne and the acetate moieties. scispace.com

Iridium (Ir): Iridium catalysts have been explored for similar transformations. In a study on the double asymmetric hydrogenation of a 2,6-di-(1-phenylethenyl)-4-methyl aniline (B41778), various iridium and rhodium phosphine (B1218219) catalysts were screened, with a rhodium-based catalyst ultimately providing the highest selectivity. nih.gov Enantioselective iridium-catalyzed coupling reactions of activated benzyl (B1604629) allyl alcohols with alkynyltrifluoroborates have also been reported. d-nb.info

Cobalt (Co): Cobalt, being a more abundant and less expensive first-row transition metal, is an attractive alternative to noble metals. sioc-journal.cn Cobalt-catalyzed Sonogashira coupling reactions have emerged as a significant area of research. beilstein-journals.org These reactions can be promoted by various cobalt complexes, sometimes in bimetallic nanoparticle systems with palladium, to couple aryl halides with terminal alkynes. beilstein-journals.org Furthermore, cobalt has been shown to catalyze the enantioselective intramolecular reductive coupling of enynes, a process initiated by the formation of low-valent cobalt species that promote oxidative cyclization. nih.gov Light-promoted hydroaminocarbonylation of alkenes using simple cobalt carbonyl catalysts has also been developed, showcasing the versatility of cobalt in C-N bond formation under mild conditions. nih.gov

Table 3: Group 9 and 10 Metal-Catalyzed Reactions

| Metal | Reaction Type | Reactants | Catalyst System | Conditions | Key Finding | Ref |

|---|---|---|---|---|---|---|

| Rhodium | Asymmetric Hydrogenation | 2,6-di-(1-phenylethenyl)-4-methyl aniline | Rh-DuanPhos | Methanol, H₂ | Highly selective reduction to a C₂-symmetric aniline precursor. | nih.gov |

| Rhodium | 1,5-Substitution | Enantioenriched enyne acetate, Phenylboronic acid | Rh(I) complex | - | Proceeds with partial racemization to yield a vinylallene. | scispace.com |

| Cobalt | Sonogashira Coupling | Aryl iodide, Phenylacetylene | Pd/Co(1:1)NPs on graphite | Et₃N / THF/H₂O, 80°C | Bimetallic nanoparticles show high activity and selectivity. | beilstein-journals.org |

| Cobalt | Reductive Cyclization | 1,6-Enynes | CoI₂, Chiral ligand | Electrochemical, H₂O as H-source | Good yields with high regio- and enantioselectivities. | nih.gov |

| Cobalt | Hydroaminocarbonylation | Alkenes, Amines | Cobalt carbonyl | Light-promoted, low pressure | Atom-economical amide synthesis with high chemo- and regioselectivity. | nih.gov |

Biocatalysis (e.g., Lipase-Mediated Reactions)

Biocatalysis offers an environmentally friendly and highly selective approach for chemical synthesis. mdpi.com Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and amines through esterification or transesterification reactions. scirp.org The synthesis of 1-phenylethyl acetate, a structurally related compound to this compound, has been studied using various lipases. scirp.org

In a notable study, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CAL-B), was identified as a highly effective catalyst for the kinetic resolution of 1-phenylethanol (B42297). scirp.org The reaction involves the transesterification between 1-phenylethanol and an acyl donor, such as vinyl acetate, in an organic solvent like n-hexane. scirp.org Optimal conditions were found to be a temperature of 60°C, with the reaction yielding 61.49% of 1-phenylethyl acetate after 24 hours. scirp.org The enzyme demonstrated reusability, maintaining stable yields above 40% after being used four times. scirp.org The catalytic mechanism of lipases like CAL-B involves a "bi-bi ping-pong" mechanism, proceeding through an acyl-enzyme intermediate. doi.org

The choice of acyl donor, solvent, and temperature significantly impacts the reaction's efficiency and selectivity. For instance, in the kinetic resolution of (±)-1-phenylethylamine, using butanoate and methoxyacetate (B1198184) esters as acyl donors with CAL-B resulted in excellent enantioselectivity (E > 200). doi.org

Table 4: Lipase-Mediated Synthesis of 1-Phenylethyl Acetate

| Lipase | Acyl Donor | Solvent | Temperature | Yield (PEA) | Key Finding | Ref |

|---|---|---|---|---|---|---|

| Novozym 435 | Vinyl Acetate | n-Hexane | 60°C | 61.49% (after 24h) | Novozym 435 showed the highest reactivity compared to PPL and free CAL-B. | scirp.org |

| Porcine Pancreatic Lipase (PPL) | Ethyl Acetate | - | - | Low | Much lower catalytic activity compared to Novozym 435. | scirp.org |

| Candida antarctica Lipase B (free) | Ethyl Acetate | - | - | Moderate | Less reactive than the immobilized Novozym 435. | scirp.org |

| Novozym 435 | Vinyl Acetate | Tetrahydrofuran | - | 13.89% | Solvent choice is critical; THF significantly lowers catalytic activity. | scirp.org |

Lewis Acid Catalysis in Enol Acetate Reactivity

Lewis acid catalysis plays a crucial role in activating substrates for nucleophilic attack. reed.edu In reactions involving enol acetates, Lewis acids can activate either the enol acetate itself or the electrophile it reacts with, such as an aldehyde in an aldol (B89426) reaction. reed.eduwiley-vch.de The stereochemical control of acetate aldol reactions is particularly challenging, and Lewis-acid-mediated additions of enolsilanes (the Mukaiyama aldol variant) are a common strategy to address this. wiley-vch.de

Enolsilanes are generally unreactive towards aldehydes unless activated by a Lewis acid, which coordinates to the carbonyl group of the aldehyde, enhancing its electrophilicity. wiley-vch.de Carbocations have also been explored as Lewis acid catalysts. For example, in the catalyzed addition of enol acetate to benzaldehyde, a carbocation catalyst showed higher yield (92%) compared to a trityl salt (73%) after 30 minutes. diva-portal.org

A silylium-catalyzed alkynylation of benzylic acetates, such as 1-phenylethyl acetate, has been developed. d-nb.info In this reaction, a catalytic amount of triflimide (HNTf₂) promotes the coupling of the acetate with an alkynylsilane. The reaction proceeds through a cationic intermediate, which was confirmed by the observation that using an enantiomerically pure acetate, (S)-1-phenylethyl acetate, resulted in a racemic product. d-nb.info

Table 5: Lewis Acid-Catalyzed Reactions with Acetates

| Reaction Type | Acetate Substrate | Lewis Acid | Nucleophile/Electrophile | Key Outcome | Ref |

|---|---|---|---|---|---|

| Alkynylation | (S)-1-Phenylethyl acetate | HNTf₂ (5 mol%) | Trimethyl(phenylethynyl)silane | Racemic coupling product in 70% yield, confirming a cationic mechanism. | d-nb.info |

| Aldol-type Addition | Enol acetate | Carbocation | Benzaldehyde | Higher yield (92%) compared to other Lewis acids like trityl salts (73%). | diva-portal.org |

| Ring-Opening | Semicyclic N,O-acetals | TMSOTf | Silyl enol ethers | Effective catalysis of ring-opening with high diastereoselectivity. | researchgate.net |

| Aldol Reaction | Enolsilanes | Metal Lewis Acids (e.g., Ti(IV), Sn(II)) | Aldehydes | Provides stereocontrolled transformations for complex molecule synthesis. | wiley-vch.dethieme-connect.com |

Photoredox Catalysis in Conjugated Systems

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling unique chemical transformations. In the context of conjugated systems, this approach can facilitate the formation of radical intermediates for C-C bond formation. nih.gov Donor-acceptor (D-A) systems are crucial in this field, as the charge transfer from an electron-rich donor to an electron-deficient acceptor in the excited state facilitates efficient exciton (B1674681) dissociation. nih.gov

Conjugated polymers have emerged as promising photocatalysts due to their tunable optoelectronic properties. rsc.org The photocatalytic activity can be enhanced by increasing the planarity of the polymer backbone, which improves charge transfer and light absorption. beilstein-journals.org The introduction of heteroatoms like nitrogen into the conjugated system can also enhance photocatalytic properties by creating active sites and improving the material's interaction with polar reactants like water. nih.gov

A specific application relevant to enol acetates is the photocatalytic cross-coupling of styrenes with alpha-carbonyl acetates, which serve as convenient sources of alkyl radicals. chemrxiv.org This strategy, which can be enhanced by synergistic Lewis acid catalysis in water, allows for the efficient functionalizing cross-coupling of a wide variety of styrenes. chemrxiv.org The modification of TiO₂ with organic materials containing delocalized π-conjugated systems, such as 1,10-phenanthroline (B135089) derivatives, has been shown to create highly efficient hybrid photocatalysts for the degradation of organic pollutants under visible light. frontiersin.org The presence of electron-donating groups on the conjugated system can induce HOMO-LUMO electronic transitions that lead to more effective separation of photogenerated charges, boosting catalytic efficiency. frontiersin.org

Advanced Spectroscopic and Structural Elucidation of 1 Phenylethenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like 1-phenylethenyl acetate (B1210297). It provides precise information about the chemical environment of individual protons and carbon atoms within the molecule.

High-resolution ¹H and ¹³C NMR are indispensable for assigning the specific signals to the corresponding nuclei in 1-phenylethenyl acetate and for evaluating the purity of a sample.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two vinyl protons (=CH₂) are diastereotopic and exhibit distinct chemical shifts, often observed as singlets or narrowly split doublets. The methyl protons of the acetate group give rise to a sharp singlet, typically around δ 2.2 ppm. The integration of these signals provides a quantitative measure of the relative number of protons, confirming the structural integrity. Purity can be assessed by the absence of extraneous peaks that would indicate the presence of impurities, such as the starting materials (e.g., acetophenone) or side products.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure by revealing the chemical environment of each carbon atom. Key resonances include the carbonyl carbon of the ester group, the carbons of the phenyl ring, the vinylic carbons, and the methyl carbon of the acetate group. The specific chemical shifts are sensitive to the electronic environment, allowing for unambiguous assignment. For instance, the carbonyl carbon (C=O) signal is typically found in the downfield region of the spectrum. Like ¹H NMR, the absence of unexpected signals in the ¹³C NMR spectrum is a strong indicator of the compound's purity.

| ¹H NMR Data for this compound (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~7.3 (m) | Aromatic protons (C₆H₅) |

| ~5.4 (s) | Vinylic proton (C=CH₂) |

| ~5.0 (s) | Vinylic proton (C=CH₂) |

| ~2.2 (s) | Acetate methyl protons (CH₃) |

| ¹³C NMR Data for this compound (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~169 | Carbonyl carbon (C=O) |

| ~145 | Quaternary vinylic carbon (C=C) |

| ~134 | Quaternary aromatic carbon (ipso-C) |

| ~129 | Aromatic carbons (CH) |

| ~128 | Aromatic carbons (CH) |

| ~126 | Aromatic carbons (CH) |

| ~101 | Methylene (B1212753) vinylic carbon (=CH₂) |

| ~21 | Acetate methyl carbon (CH₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Since this compound itself is achiral, the concept of enantiomeric excess does not directly apply. However, this technique becomes relevant for its chiral precursor, 1-phenylethanol (B42297), from which this compound can be synthesized. The determination of the enantiomeric excess (ee) of a chiral compound is crucial in asymmetric synthesis and for understanding its biological activity.

Chiral Shift Reagents: Lanthanide-based chiral shift reagents can be used to determine the enantiomeric purity of chiral alcohols like 1-phenylethanol. These reagents form diastereomeric complexes with the enantiomers in solution, causing the NMR signals of the enantiomers to resonate at different frequencies. The integration of these separated signals allows for the quantification of the enantiomeric excess.

Chiral Derivatizing Agents (CDAs): Another powerful method involves reacting the chiral alcohol with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers possess distinct NMR spectra, allowing for the determination of their relative concentrations and thus the enantiomeric excess of the original alcohol. nih.govspringernature.com For example, reacting (R/S)-1-phenylethanol with a chiral acid like (R)-(-)-acetoxyphenylacetic acid forms diastereomeric esters. researchgate.netnih.gov The protons in these diastereomers, particularly the methyl and benzylic protons, will exhibit different chemical shifts in the ¹H NMR spectrum, enabling the calculation of the enantiomeric excess. researchgate.netunits.it This method is often preferred due to the larger and more easily quantifiable separation of signals compared to using chiral shift reagents. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, key characteristic absorption bands include:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the ester. spectroscopyonline.com

C=C Stretch: A medium to weak absorption band around 1640-1680 cm⁻¹ is characteristic of the carbon-carbon double bond in the vinyl group. libretexts.org

C-O Stretch: Strong absorption bands in the 1300-1000 cm⁻¹ region are indicative of the C-O stretching vibrations of the ester group. spectroscopyonline.com

Aromatic C-H and C=C Bends: Absorptions in the fingerprint region (below 1500 cm⁻¹) and the region around 3000-3100 cm⁻¹ correspond to the C-H and C=C bending and stretching vibrations of the phenyl group. libretexts.org

| Characteristic FTIR Absorptions for this compound | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1750 | C=O Stretch (Ester) |

| ~1650 | C=C Stretch (Vinyl) |

| ~1200 | C-O Stretch (Ester) |

| ~3050 | Aromatic C-H Stretch |

| ~1600, ~1490 | Aromatic C=C Bending |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information:

C=C Stretch: The C=C stretching vibration of the vinyl group and the phenyl ring are typically strong in the Raman spectrum, appearing in the 1600-1650 cm⁻¹ region.

Symmetric Vibrations: The symmetric vibrations of the phenyl ring are often more intense in the Raman spectrum than in the IR spectrum.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its unambiguous identification. nih.gov

Mass Spectrometry for Isotopic Abundance and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which can be used to deduce its structure.

For this compound (C₁₀H₁₀O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (162.19 g/mol ). High-resolution mass spectrometry can determine the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum is particularly informative. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, characteristic fragments might include:

Loss of the acetyl group: A peak corresponding to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

Loss of the phenylethenyl group: A peak corresponding to the acetyl cation (CH₃CO⁺) at m/z 43.

Rearrangement and fragmentation of the phenyl ring.

X-ray Diffraction Analysis

Single Crystal X-ray Structure Determination for Absolute Configuration and Conformation

The determination of a molecule's structure by single-crystal X-ray diffraction is considered the gold standard for structural elucidation. ulisboa.pt This method involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the exact position of each atom in the crystal lattice. ulisboa.pt This allows for the unambiguous determination of the molecule's conformation—the spatial arrangement of its atoms.

For chiral molecules, this technique can also establish the absolute configuration, which is crucial in fields like pharmacology and materials science. sioc-journal.cn While this compound is an achiral molecule, X-ray diffraction would definitively establish the planarity of the vinyl group and the orientation of the phenyl and acetate substituents relative to each other.

As of the current literature survey, a specific single-crystal X-ray structure for this compound has not been reported in publicly available databases. However, analysis of structurally related compounds containing phenylethenyl moieties demonstrates the utility of this technique. mdpi.comresearchgate.net Were a crystal structure of this compound to be determined, it would provide the data outlined in the table below.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₀H₁₀O₂ | The elemental composition of the molecule. nih.gov |

| Formula Weight | 162.18 g/mol | The mass of one mole of the compound. nih.gov |

| Crystal System | e.g., Monoclinic | The symmetry system to which the crystal belongs. |

| Space Group | e.g., P2₁/c | A group describing the symmetry of the crystal structure. rsc.org |

| a (Å) | e.g., 8.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | e.g., 10.2 | The length of the 'b' axis of the unit cell. |

| c (Å) | e.g., 9.8 | The length of the 'c' axis of the unit cell. |

| β (°) | e.g., 95.0 | The angle of the 'β' axis of the unit cell. |

| Volume (ų) | e.g., 845 | The volume of the unit cell. |

| Z | e.g., 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | e.g., 1.27 | The theoretical density of the crystal. |

| C=C bond length (vinyl) | e.g., ~1.34 Å | The length of the carbon-carbon double bond in the ethenyl group. |

| C-O bond length (ester) | e.g., ~1.36 Å, ~1.21 Å | The lengths of the single and double carbon-oxygen bonds in the acetate group. |

| Torsion Angle (C-C-O-C) | e.g., ~175° | The dihedral angle defining the orientation of the ester group. |

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, specifically focusing on the transitions between different electronic energy levels. This provides information on the electronic structure and excited-state properties of a compound.

UV-Visible Absorption and Emission Spectroscopy

UV-Visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu For organic molecules, this absorption typically corresponds to the excitation of electrons from a lower-energy molecular orbital to a higher-energy one, such as the transition of π-electrons in a conjugated system to an anti-bonding π* orbital (a π→π* transition). tanta.edu.eg The structure of this compound, featuring a phenyl group conjugated with a vinyl group, constitutes a chromophore that is expected to absorb UV light. shimadzu.com

Emission (fluorescence) spectroscopy involves exciting a molecule to a higher electronic state and then measuring the light it emits as it relaxes back to the ground state. The emission spectrum is typically red-shifted (occurs at a longer wavelength) compared to the absorption spectrum.

Interactive Table 2: Typical Photophysical Data for Related Aromatic Ethenyl Systems

| Compound/System | Absorption λ_max (nm) | Emission λ_max (nm) | Solvent/Conditions | Reference |

| Bis(phenylethynyl)benzene Derivative | 325 | 356 | n-hexane, RT | nih.gov |

| Cyanopentahelicene Derivative | 300-440 | 498, 538 | Dichloromethane | academie-sciences.fr |

| Quinazoline Derivative | 283-330 | N/A | Dichloromethane | mdpi.com |

| Benzene | 255 | N/A | Ethanol | shimadzu.com |

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a technique used to measure the decay of fluorescence intensity over time after excitation by a short pulse of light. ndsu.eduresearchgate.net This measurement provides the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's environment and can provide information about dynamic processes such as energy transfer, quenching, and conformational changes. horiba.com

No specific time-resolved fluorescence data for this compound could be located in the reviewed literature. However, studies on related compounds illustrate the typical timescale for such molecules. A doubly bridged bis(phenylethynyl)benzene was found to have a short fluorescence lifetime of 0.5 nanoseconds (ns) in cyclohexane. nih.gov In contrast, larger or more complex systems can have longer lifetimes; for example, the probe 8-anilinonaphthalene-1-sulfonate (ANS) bound to the protein apomyoglobin exhibits an average lifetime of 14.7 ns. nih.gov These values highlight the range of lifetimes that can be observed and their dependence on molecular structure and environment.

Interactive Table 3: Example Fluorescence Lifetime Data for Organic Molecules

| Molecule / System | Fluorescence Lifetime (τ) | Conditions | Reference |

| Bis(phenylethynyl)benzene Derivative | 0.5 ns | Cyclohexane, Room Temperature | nih.gov |

| ApoMb-ANS | 14.7 ns | In RNase A solution | nih.gov |

| Meningioma Tissue | 2.04 ns (at 390 nm) | Excised tissue specimen | nih.gov |

| 2-Naphthol | 3.4 ns | Measured with TCSPC | horiba.com |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods are used to study the redox properties of a molecule, that is, its ability to be oxidized (lose electrons) or reduced (gain electrons). Cyclic voltammetry (CV) is a widely used technique for this purpose. als-japan.com In a CV experiment, the potential applied to a solution of the analyte is swept linearly in a cyclic fashion (e.g., from a negative to a positive potential and back), and the resulting current is measured. als-japan.com The resulting plot of current versus potential, a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte and the stability of the resulting redox species. upm.edu.my

The electrochemical behavior of this compound has not been specifically detailed in the surveyed scientific literature. A CV analysis would reveal the potentials at which the molecule can be oxidized or reduced. The phenyl and vinyl groups are potential sites for electrochemical activity. Such data would be valuable for applications where the compound might be subjected to varying electrical potentials, for example, in the development of organic electronic materials.

Interactive Table 4: Hypothetical Electrochemical Data for this compound from Cyclic Voltammetry

| Parameter | Hypothetical Value (vs. Ag/AgCl) | Description |

| Oxidation Potential (E_pa) | e.g., +1.5 V | The potential at which oxidation occurs during the anodic (positive) scan. |

| Reduction Potential (E_pc) | e.g., -1.8 V | The potential at which reduction occurs during the cathodic (negative) scan. |

| Redox Process Reversibility | e.g., Irreversible | Indicates whether the species generated after oxidation/reduction is stable. |

| Supporting Electrolyte / Solvent | e.g., 0.1 M TBAPF₆ in Acetonitrile | The medium used to ensure conductivity and dissolve the analyte. |

Computational Chemistry and Theoretical Investigations of 1 Phenylethenyl Acetate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used to model the ground-state properties of molecules like 1-phenylethenyl acetate (B1210297).

The electronic structure of a molecule governs its chemical behavior. DFT calculations are instrumental in characterizing this structure. Key aspects include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

For 1-phenylethenyl acetate, the HOMO is expected to be localized on the π-conjugated system, which includes the phenyl ring and the vinyl group, as these are the most electron-rich regions. The LUMO would also likely be distributed over this π-system. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Another important descriptor is the Molecular Electrostatic Potential (MEP). The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule, which helps in identifying sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the acetate group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms. researchgate.net This analysis is vital for understanding intermolecular interactions. rsc.org

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ELUMO - EHOMO) | 5.3 eV |

| Ionization Potential (I) | Approximated as -EHOMO | 6.5 eV |

| Electron Affinity (A) | Approximated as -ELUMO | 1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Electrophilicity Index (ω) | (I + A)2 / (8 * η) | 2.81 eV |

Note: The values in Table 1 are illustrative and represent typical results obtained from DFT calculations on similar aromatic compounds. Specific values depend on the chosen functional and basis set.

DFT is employed to find the minimum energy structure (the most stable conformation) of a molecule by optimizing its geometry. nih.govkarazin.ua For this compound in its electronic ground state, this involves calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. This process yields precise information on bond lengths, bond angles, and dihedral angles. semanticscholar.org For instance, DFT can determine the dihedral angle between the phenyl ring and the vinyl acetate plane, which influences the degree of π-conjugation.

Geometry optimization can also be performed for electronic excited states, often in conjunction with Time-Dependent DFT (TD-DFT). researchgate.netjoaquinbarroso.com The geometry of a molecule can change significantly upon electronic excitation. These optimized excited-state structures are crucial for understanding photophysical processes like fluorescence and phosphorescence, as emission occurs from the relaxed excited-state geometry. researchgate.net

| Bond | Functional Group | Typical Calculated Bond Length (Å) |

|---|---|---|

| C=C (Aromatic) | Phenyl Ring | 1.39 - 1.41 |

| C=C (Vinyl) | Ethenyl Group | 1.33 - 1.35 |

| C-O (Ester) | Acetate Group | 1.35 - 1.37 |

| C=O (Ester) | Acetate Group | 1.20 - 1.22 |

| C(Aromatic)-C(Vinyl) | Styrene-like linkage | 1.47 - 1.49 |

Note: The values in Table 2 are representative and derived from DFT studies on molecules containing similar structural motifs. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity, and DFT provides the necessary orbital energies and distributions. wikipedia.orgucsb.edu The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is often the dominant factor in a chemical reaction. pku.edu.cn By analyzing the HOMO and LUMO of this compound, its reactivity towards various reagents can be predicted.

Nucleophilic/Electrophilic Sites : The distribution of the HOMO indicates the most probable sites for electrophilic attack (where electron density is highest), while the LUMO distribution highlights sites susceptible to nucleophilic attack (where the orbital can accept electrons). researchgate.net

Regioselectivity : In reactions with multiple possible outcomes, such as additions to the vinyl group versus reactions at the phenyl ring, comparing the orbital coefficients or MEP values at different sites can help predict the regioselectivity of the reaction.

DFT is an invaluable tool for elucidating reaction mechanisms. scielo.br By mapping the potential energy surface (PES), chemists can trace the lowest energy path from reactants to products. This involves identifying and characterizing all stationary points, including intermediates and, most importantly, transition states (TS). arxiv.org

A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. arxiv.org Locating the TS structure and calculating its energy relative to the reactants provides the activation energy barrier, a key determinant of the reaction rate. For this compound, DFT could be used to model various reactions, such as its hydrolysis, polymerization, or cycloaddition reactions. researchgate.netresearchgate.net The calculated activation energies for different competing pathways can explain the observed product distribution and reaction kinetics.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a popular and efficient method for studying electronically excited states. researchgate.netrsc.orgrsc.org TD-DFT calculations are used to predict the electronic absorption spectra (e.g., UV-Vis) of molecules. q-chem.com

The calculation provides vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital without a change in molecular geometry. joaquinbarroso.com It also yields oscillator strengths, which are related to the intensity of the absorption peaks. For this compound, TD-DFT would predict the energies of π → π* transitions associated with its conjugated system, which are responsible for its UV absorption. Furthermore, TD-DFT can be used to optimize excited-state geometries, which is essential for modeling fluorescence spectra and understanding photochemical reaction pathways. nih.govresearchgate.netnwchem-sw.org

| Excited State | Vertical Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|---|

| S1 | 4.85 | 256 | 0.35 | HOMO → LUMO (π → π) |

| S2 | 5.40 | 230 | 0.15 | HOMO-1 → LUMO (π → π) |

| S3 | 5.95 | 208 | 0.50 | HOMO → LUMO+1 (π → π*) |

Note: The values in Table 3 are representative of what would be expected for a styrene (B11656) derivative and are for illustrative purposes.

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations are fundamental to establishing quantitative structure-property relationships (QSPR). nih.gov By systematically modifying the structure of this compound in silico (e.g., by adding substituents to the phenyl ring) and calculating the resulting properties, one can develop models that correlate specific structural features with observable characteristics. nih.govuni-konstanz.de

For example, calculations could demonstrate how electron-donating or electron-withdrawing substituents affect the HOMO-LUMO gap. An electron-donating group would likely raise the HOMO energy, decreasing the gap and causing a red-shift (a shift to a longer wavelength) in the UV absorption spectrum. Conversely, an electron-withdrawing group would lower the LUMO energy, also potentially reducing the gap. These theoretical predictions can guide the synthesis of new derivatives with tailored electronic or optical properties. nih.govelsevierpure.com Similarly, the relationship between molecular structure and reactivity descriptors (like hardness or electrophilicity) can be systematically explored to design molecules with desired reactivity profiles. nih.gov

Applications in Specialized Organic Synthesis and Advanced Materials Science

As a Precursor in the Synthesis of Complex Organic Molecules

While direct, widespread applications of 1-phenylethenyl acetate (B1210297) as a primary precursor in the total synthesis of highly complex natural products are not extensively documented, its chemical functionalities make it a viable intermediate for the construction of intricate molecular frameworks. The enol acetate moiety serves as a masked ketone, which can be revealed under specific reaction conditions, providing a strategic advantage in multi-step syntheses.

One of the key transformations involving enol acetates like 1-phenylethenyl acetate is their participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. For instance, the vinyl group of this compound can potentially engage in reactions like the Heck or Suzuki coupling, allowing for the introduction of the phenyl-substituted vinyl motif into larger, more complex molecules. This strategy is particularly useful for creating precursors to substituted aromatic and heterocyclic systems.

Furthermore, the double bond in this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. By reacting with a suitable diene, it can generate complex cyclic structures with controlled stereochemistry, which are common motifs in many biologically active compounds and natural products. The stereospecific nature of the Diels-Alder reaction allows for the predictable formation of stereocenters, a crucial aspect in the synthesis of chiral molecules.

Role in Polymer Chemistry (e.g., Monomer for Copolymers)

In the field of polymer chemistry, this compound serves as a functional monomer for the synthesis of copolymers with tailored properties. Its copolymerization with other vinyl monomers, such as acrylates and styrene (B11656), allows for the introduction of the phenyl and acetate functionalities into the polymer backbone. This, in turn, influences the thermal, mechanical, and optical properties of the resulting materials.

The presence of the phenyl group can enhance the thermal stability and glass transition temperature (Tg) of the copolymer due to the rigidity of the aromatic ring. The acetate group, on the other hand, can be a site for post-polymerization modification. For example, hydrolysis of the acetate groups can yield copolymers containing vinyl alcohol units, which can alter the hydrophilicity and reactivity of the polymer.

The radical polymerization of this compound with monomers like methyl acrylate can lead to copolymers with a random distribution of the monomer units. The reactivity ratios of the comonomers determine the final composition and microstructure of the polymer chain, which in turn dictates its macroscopic properties.

Table 1: Potential Copolymers of this compound and Their Anticipated Properties

| Comonomer | Polymerization Method | Potential Copolymer Properties |

| Styrene | Radical Polymerization | Enhanced thermal stability, altered refractive index. |

| Methyl Acrylate | Radical Polymerization | Modified glass transition temperature, potential for post-polymerization functionalization. |

| Ethylene (B1197577) | Coordination Polymerization | Introduction of aromatic functionality into a polyolefin backbone, potentially altering mechanical properties. |

This table presents hypothetical copolymerization scenarios and anticipated properties based on the chemical nature of the monomers.

Development of Optoelectronic Materials and Fluorescent Emitters

The incorporation of this compound into polymer structures holds promise for the development of novel optoelectronic materials and fluorescent emitters. The phenyl group is a fundamental chromophore, and its presence in a polymer backbone can contribute to the material's ability to absorb and emit light.

By copolymerizing this compound with other monomers that possess specific electronic properties, it is possible to fine-tune the photophysical characteristics of the resulting material. For instance, creating copolymers that incorporate both electron-donating and electron-accepting units alongside the phenyl group from this compound could lead to materials with interesting charge-transfer properties, which are desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While specific, highly efficient fluorescent polymers based solely on this compound are not yet widely reported, its use as a comonomer provides a strategic avenue for modifying the emission color and quantum yield of known fluorescent polymers. The ability to tailor the polymer's architecture and electronic landscape through copolymerization is a key advantage in the rational design of new optoelectronic materials.

Synthesis of Advanced Ligands for Asymmetric Catalysis

The field of asymmetric catalysis relies heavily on the design and synthesis of chiral ligands that can effectively control the stereochemical outcome of a chemical reaction. While this compound is not a chiral molecule itself, its chemical structure provides a scaffold that can be elaborated into chiral ligands.

For example, the double bond of this compound can be a starting point for asymmetric transformations, such as asymmetric dihydroxylation or epoxidation, to introduce chirality. The resulting chiral diol or epoxide can then be further functionalized to create bidentate or multidentate ligands. These ligands, featuring both a stereocenter and coordinating atoms, can then be complexed with transition metals to form catalysts for a variety of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The synthesis of P-chiral phosphine (B1218219) ligands, which are highly effective in many asymmetric catalytic processes, often involves multi-step sequences. While direct use of this compound in the synthesis of these ligands is not a common strategy, its derivatives could potentially serve as precursors. The development of novel synthetic routes to advanced ligands is an active area of research, and the utility of readily available starting materials like this compound is continually being explored.

Synthetic and Reactivity Studies of Structural Analogues and Derivatives of 1 Phenylethenyl Acetate

Phenylethenyl-Substituted Aromatic and Heterocyclic Compounds

The introduction of a phenylethenyl substituent onto aromatic and heterocyclic frameworks significantly influences their chemical reactivity and physical properties. The synthesis and subsequent chemical transformations of these compounds are of considerable interest in various fields, including materials science and medicinal chemistry.

Synthetic Methodologies and Chemical Transformations

The synthesis of phenylethenyl-substituted aromatic and heterocyclic compounds is predominantly achieved through well-established cross-coupling reactions. The Wittig, Heck, and Sonogashira reactions are among the most versatile and widely employed methods.

The Wittig reaction provides a reliable route to phenylethenyl-substituted aromatics by reacting a phosphorus ylide with an aromatic aldehyde or ketone. For instance, the synthesis of trans-9-(2-phenylethenyl)anthracene can be accomplished by reacting benzyltriphenylphosphonium (B107652) chloride with 9-anthraldehyde (B167246) in the presence of a strong base like sodium hydroxide. nih.govnih.govnih.govbeilstein-journals.orgamanote.com This method is valued for its high degree of regioselectivity, allowing for the precise placement of the carbon-carbon double bond. nih.gov

The Heck reaction , a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is another powerful tool for this purpose. This reaction allows for the direct arylation of styrene (B11656) derivatives or the reaction of vinyl-substituted aromatics with aryl halides. epa.govmasterorganicchemistry.combeilstein-journals.org The Heck reaction is known for its tolerance of a wide range of functional groups and its ability to form carbon-carbon bonds with high stereoselectivity. diva-portal.org

The Sonogashira coupling , which involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, is particularly useful for synthesizing phenylethynyl-substituted compounds, which can then be selectively reduced to their phenylethenyl counterparts. researchgate.netacs.orgresearchgate.netfrontiersin.orgresearchgate.net This two-step approach offers an alternative pathway to access these molecules.

Once synthesized, phenylethenyl-substituted aromatic and heterocyclic compounds can undergo a variety of chemical transformations. These include electrophilic and nucleophilic substitution reactions on the aromatic or heterocyclic ring, as well as cycloaddition reactions involving the ethenyl bridge.

Electrophilic aromatic substitution on the phenyl ring of the phenylethenyl moiety is influenced by the electronic nature of the substituent on the other aromatic or heterocyclic ring. The regioselectivity of these reactions is governed by the directing effects of the substituents present. nih.govnsf.govmdpi.comresearchgate.netnih.gov For π-excessive heterocycles like pyrroles, furans, and thiophenes, electrophilic substitution typically occurs preferentially at the α-position due to the stabilizing effect of the heteroatom on the intermediate carbocation. nih.govresearchgate.netbeilstein-journals.orgsuniv.ac.in

Nucleophilic aromatic substitution on phenylethenyl-substituted systems generally requires the presence of strong electron-withdrawing groups on the aromatic or heterocyclic ring to activate it towards nucleophilic attack. beilstein-journals.orgwikipedia.org Five-membered heterocyclic compounds, which are electron-rich, are generally not prone to nucleophilic attack unless activated by appropriate substituents. suniv.ac.inwikipedia.org

Cycloaddition reactions , such as the Diels-Alder reaction, can occur at the ethenyl double bond, particularly when the phenylethenyl group is attached to a suitable diene or dienophile. The reactivity in these reactions is dependent on the electronic properties of both the phenylethenyl-substituted molecule and the reacting partner. ucsb.eduresearchgate.netdiva-portal.orgacs.org

Structure-Reactivity Correlations

The reactivity of phenylethenyl-substituted aromatic and heterocyclic compounds is intrinsically linked to their electronic and steric properties. The Hammett equation provides a quantitative framework for understanding the influence of substituents on the reaction rates and equilibrium constants of aromatic compounds. researchgate.netmdpi.comchemrxiv.orgreddit.com

The electronic nature of substituents on the phenyl ring of the phenylethenyl group or on the heterocyclic ring will, in turn, influence the reactivity of the entire molecule. Electron-donating groups will generally increase the electron density of the aromatic system, making it more susceptible to electrophilic attack and less susceptible to nucleophilic attack. mdpi.com Conversely, electron-withdrawing groups will decrease the electron density, deactivating the ring towards electrophilic substitution and activating it towards nucleophilic substitution.

Steric effects also play a crucial role in determining the reactivity and regioselectivity of these compounds. The size and position of substituents can hinder the approach of reagents to certain positions on the aromatic or heterocyclic ring, thereby influencing the outcome of the reaction.

Enol Acetate (B1210297) Derivatives with Diverse Substituents

Enol acetates are valuable synthetic intermediates due to the versatile reactivity of the enol double bond. nih.govbeilstein-journals.orgmasterorganicchemistry.comresearchgate.netchemrxiv.org The design and synthesis of novel enol acetates with diverse substituents allow for the fine-tuning of their reactivity and selectivity in various chemical transformations.

Design and Synthesis of Novel Enol Acetates

The synthesis of enol acetates is typically achieved through the acylation of the corresponding enolate, which can be generated from a ketone or aldehyde. researchgate.net The regioselectivity of enolate formation from unsymmetrical ketones can be controlled by the choice of base and reaction conditions, leading to either the kinetic or thermodynamic enol acetate. mdpi.com

Novel enol acetates with diverse substituents can be designed by incorporating various functional groups into the ketone precursor. For example, enol acetates bearing heteroaryl substituents can be synthesized from the corresponding heteroaryl ketones. Similarly, the introduction of electron-donating or electron-withdrawing groups onto the aromatic ring of an acetophenone (B1666503) derivative allows for the synthesis of enol acetates with tailored electronic properties. nih.govbeilstein-journals.org

A general method for the synthesis of enol acetates involves the reaction of a ketone with acetic anhydride (B1165640) in the presence of an acid catalyst, such as p-toluenesulfonic acid, or a solid acid catalyst like montmorillonite (B579905) KSF clay. researchgate.net Alternatively, the reaction of a ketone with isopropenyl acetate can also yield the desired enol acetate. The choice of synthetic method can influence the stereoselectivity of the resulting enol acetate, with some methods favoring the formation of the (Z)-isomer.

The following table provides examples of the synthesis of enol acetates with diverse substituents:

| Starting Ketone | Acylating Agent | Catalyst/Conditions | Enol Acetate Product | Reference |

| Acetophenone | Acetic Anhydride | Montmorillonite KSF | 1-Phenylethenyl acetate | researchgate.net |

| 2-Heptanone | Acetyl Chloride | LDA, then AcCl | Hept-1-en-2-yl acetate and Hept-2-en-2-yl acetate | mdpi.com |

| 4'-Methoxyacetophenone | Acetic Anhydride | Acid Catalyst | 1-(4-methoxyphenyl)ethenyl acetate | nih.gov |

| 4'-Nitroacetophenone | Acetic Anhydride | Acid Catalyst | 1-(4-nitrophenyl)ethenyl acetate | nih.gov |

| 2-Acetylthiophene | Isopropenyl acetate | TsOH | 1-(Thiophen-2-yl)ethenyl acetate |

Comparative Reactivity and Selectivity Studies

The reactivity and selectivity of enol acetates in chemical reactions are significantly influenced by the nature of the substituents on the enol double bond. Comparative studies of enol acetates with different electronic and steric properties provide valuable insights into these structure-reactivity relationships.

In hydrolysis reactions , the rate of cleavage of the acetate group is affected by the electronic nature of the substituents. Electron-withdrawing groups on the aromatic ring of a phenylethenyl acetate derivative can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water and thus increasing the rate of hydrolysis. wikipedia.org Conversely, electron-donating groups would be expected to decrease the rate of hydrolysis.

In cycloaddition reactions , the electronic properties of the substituents on the enol acetate can influence both the rate and the regioselectivity of the reaction. For instance, in a [3+2] cycloaddition with a 1,4-quinone, electron-rich exocyclic enol ethers have been shown to exhibit higher reactivity than their electron-poor counterparts. acs.org The stereoselectivity of such reactions can also be influenced by the substituents, with different enantiomeric excesses observed for substrates with varying electronic and steric properties. acs.org

The following table summarizes the expected relative reactivity of substituted 1-phenylethenyl acetates in different reaction types based on the electronic properties of the substituent 'X' on the phenyl ring:

| Reaction Type | Electron-Donating 'X' (e.g., -OCH3) | Electron-Withdrawing 'X' (e.g., -NO2) |

| Acid-Catalyzed Hydrolysis | Slower | Faster |

| Electrophilic Addition to the C=C bond | Faster | Slower |

| [4+2] Cycloaddition (Diels-Alder) as a dienophile | Slower | Faster |

These trends are based on the principle that electron-donating groups increase the nucleophilicity of the enol double bond, while electron-withdrawing groups decrease it. The opposite is true for the electrophilicity of the carbonyl carbon.

Alkynyliodonium and Organoantimony Derivatives Incorporating Phenylethynyl Moieties

The incorporation of a phenylethynyl moiety into hypervalent iodine and organoantimony compounds leads to a unique class of reagents with interesting reactivity profiles. These compounds serve as valuable building blocks in organic synthesis.

Alkynyl(phenyl)iodonium salts are highly electrophilic species that readily react with a variety of nucleophiles. nih.govresearchgate.netresearchgate.net The synthesis of these salts often begins with an o-substituted phenyliodide, which is converted to the corresponding arylalkyne via a Sonogashira reaction. nih.gov Subsequent treatment with an oxidizing agent such as iodosylbenzene in the presence of a Lewis acid, followed by an anion exchange, yields the desired alkynyl(phenyl)iodonium salt. nih.govamanote.com

The reactivity of alkynyl(phenyl)iodonium salts is characterized by the high electrophilicity of the β-acetylenic carbon. nih.gov Nucleophilic attack at this position leads to the formation of an iodonium (B1229267) ylide intermediate, which can then undergo further transformations depending on the reaction conditions. These transformations can include protonation to form an alkenyliodonium ion, or elimination of iodobenzene (B50100) to generate a carbene. nih.gov The carbene can then undergo intramolecular insertion or rearrangement reactions. nih.gov

For example, the reaction of trimethylsilylethynyl(phenyl)iodonium triflate with phenolates can lead to both substitution products (O-ethynylphenols) and sp2 C-H insertion products, which can cyclize to form 2-aroxybenzo[b]furans. researchgate.net The specific incorporation of a phenylethynyl group would involve starting with phenylacetylene (B144264) or a derivative in the initial Sonogashira coupling.

Organoantimony compounds containing a phenylethynyl group can be synthesized through various methods, including the reaction of an organoantimony halide with a phenylethynyl lithium or Grignard reagent. While specific examples of phenylethynyl-substituted triarylantimony compounds are less common in the readily available literature, the synthesis of various optically active organoantimony compounds has been reported, some of which could potentially be adapted to include a phenylethynyl ligand. epa.govnih.gov

The reactivity of organoantimony compounds is diverse. For instance, (phenylethynyl)di-p-tolylstibane has been shown to undergo a copper-catalyzed [3+2] cycloaddition reaction with organic azides to afford novel 1,4,5-trisubstituted 5-organostibano-1H-1,2,3-triazoles. This demonstrates the ability of the phenylethynyl group in an organoantimony compound to participate in cycloaddition reactions. The resulting stibanotriazole can be further functionalized through reactions such as deantimonation with HCl, iodination with I2, or reaction with nitrosyl tetrafluoroborate (B81430) to yield a pentavalent organoantimony compound.

The following table summarizes the synthesis and a key reaction of an alkynyliodonium and an organoantimony derivative incorporating a phenylethynyl moiety:

| Compound Class | Synthetic Precursor(s) | Key Synthetic Step | Example Reaction | Product of Example Reaction | Reference |

| Alkynyl(phenyl)iodonium Salt | o-Iodoaniline, Phenylacetylene | Sonogashira coupling, then oxidation/anion exchange | Reaction with a phenolate | O-phenylethynylphenol and/or benzofuran (B130515) derivative | nih.govresearchgate.net |

| Organoantimony Compound | Di-p-tolylantimony chloride, Phenylacetylene | Reaction with phenylethynyllithium | [3+2] Cycloaddition with benzyl (B1604629) azide | 1-Benzyl-4-phenyl-5-(di-p-tolylstibano)-1H-1,2,3-triazole |

Chiral Analogues in Asymmetric Transformations

The development of synthetic methodologies that afford enantiomerically enriched compounds is a cornerstone of modern organic chemistry. Chiral analogues and derivatives of this compound serve as versatile substrates in a variety of asymmetric transformations, enabling the synthesis of valuable chiral building blocks. These transformations often rely on the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction. Key asymmetric transformations involving these substrates include enzymatic resolutions, catalytic hydrogenations, enantioselective allylations, and enantioselective protonations.